molecular formula C14H16FN3OS B11492187 5-(4-fluorophenyl)-3-(piperidin-1-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione

5-(4-fluorophenyl)-3-(piperidin-1-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B11492187
M. Wt: 293.36 g/mol
InChI Key: WWNJNMLFPVAFJN-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-3-(piperidin-1-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that contains a fluorophenyl group, a piperidinylmethyl group, and an oxadiazole-thione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-3-(piperidin-1-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 4-fluorophenyl-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with piperidine and formaldehyde under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-3-(piperidin-1-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

    Substitution: Sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

5-(4-fluorophenyl)-3-(piperidin-1-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-3-(piperidin-1-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The fluorophenyl group enhances its binding affinity, while the piperidinylmethyl group improves its solubility and bioavailability. The oxadiazole-thione moiety is crucial for its biological activity, as it can form covalent bonds with target proteins, leading to their inactivation.

Comparison with Similar Compounds

Similar Compounds

    5-(4-fluorophenyl)-3-(piperidin-1-ylmethyl)-1,3,4-oxadiazole-2(3H)-one: Similar structure but with an oxadiazole-one moiety instead of thione.

    5-(4-chlorophenyl)-3-(piperidin-1-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione: Similar structure but with a chlorophenyl group instead of fluorophenyl.

    5-(4-fluorophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione: Similar structure but with a morpholinylmethyl group instead of piperidinylmethyl.

Uniqueness

5-(4-fluorophenyl)-3-(piperidin-1-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione is unique due to the combination of its fluorophenyl group, which enhances its binding affinity, and its piperidinylmethyl group, which improves its solubility and bioavailability. The oxadiazole-thione moiety is also crucial for its biological activity, making it a valuable compound for various applications in scientific research.

Properties

Molecular Formula

C14H16FN3OS

Molecular Weight

293.36 g/mol

IUPAC Name

5-(4-fluorophenyl)-3-(piperidin-1-ylmethyl)-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C14H16FN3OS/c15-12-6-4-11(5-7-12)13-16-18(14(20)19-13)10-17-8-2-1-3-9-17/h4-7H,1-3,8-10H2

InChI Key

WWNJNMLFPVAFJN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CN2C(=S)OC(=N2)C3=CC=C(C=C3)F

Origin of Product

United States

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